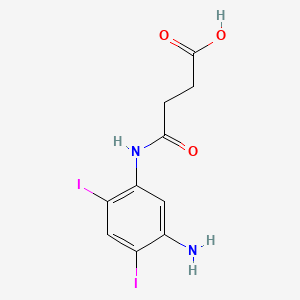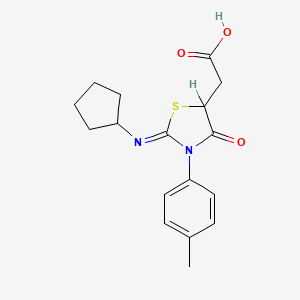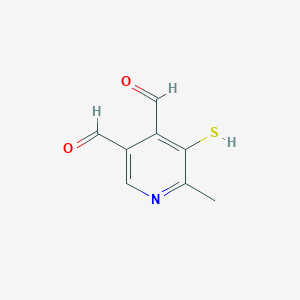
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is a heterocyclic compound with a pyridine ring substituted with a methyl group at the 6-position, a sulfanyl group at the 5-position, and two aldehyde groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of malononitrile with aromatic aldehydes and thiols. This reaction typically requires a catalyst and is carried out under reflux conditions . Another approach involves the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-Methyl-5-sulfanylpyridine-3,4-dicarboxylic acid.
Reduction: 6-Methyl-5-sulfanylpyridine-3,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The aldehyde groups may form covalent bonds with nucleophilic sites on proteins, affecting their function .
類似化合物との比較
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Similar structure but with amino and nitrile groups instead of aldehyde groups.
Phthalaldehyde: Contains two aldehyde groups on a benzene ring, similar reactivity but different ring structure.
Uniqueness
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is unique due to the combination of its functional groups and their positions on the pyridine ring
特性
CAS番号 |
39574-67-9 |
|---|---|
分子式 |
C8H7NO2S |
分子量 |
181.21 g/mol |
IUPAC名 |
6-methyl-5-sulfanylpyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C8H7NO2S/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2-4,12H,1H3 |
InChIキー |
JOUZWMPKMCVERX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1S)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


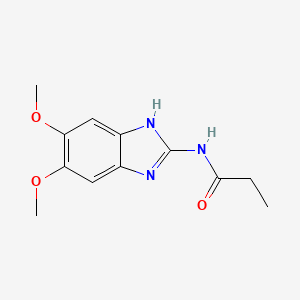
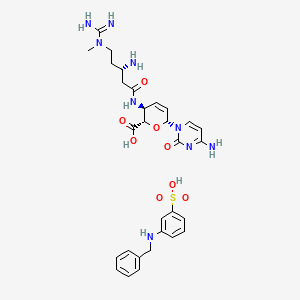
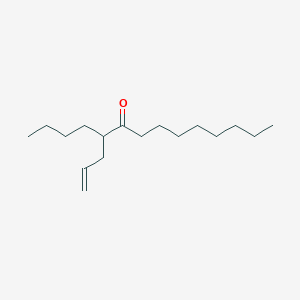
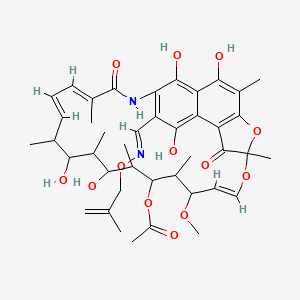
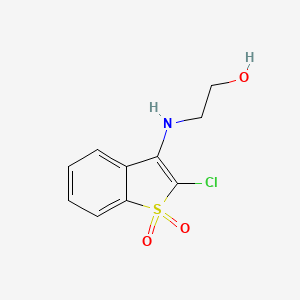
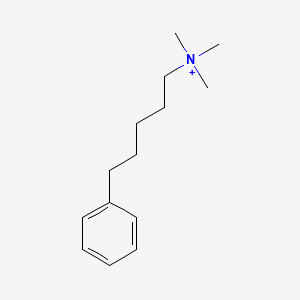
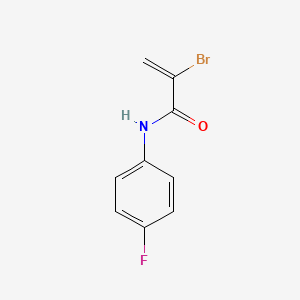

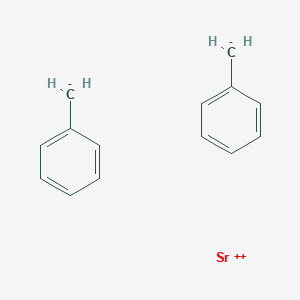
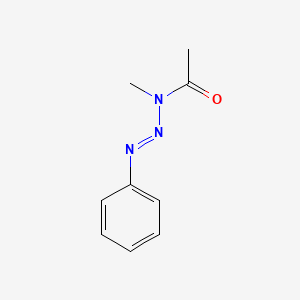
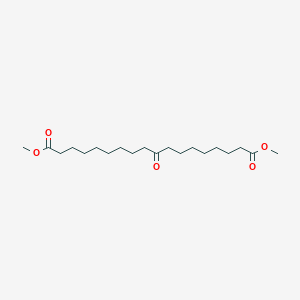
![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
